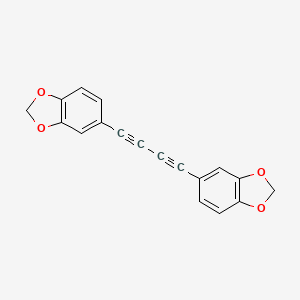
5,5'-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole): is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two benzodioxole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) typically involves the coupling of two ethynyl-substituted benzodioxole units. A common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or THF, with triethylamine as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne linkage, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bond in the butadiyne linkage to a double or single bond, resulting in various hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Diketone derivatives.
Reduction: Hydrogenated derivatives with double or single bonds.
Substitution: Functionalized benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine:
Industry: In the industrial sector, the compound’s properties make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the butadiyne linkage and benzodioxole units allows for efficient electron delocalization. This property is crucial for its function in electronic applications, where it can facilitate charge transport and improve the performance of devices like OLEDs and solar cells .
Comparación Con Compuestos Similares
- 1,3-Benzenedicarboxylic acid, 5,5’-(1,3-butadiyne-1,4-diyl)bis-
- 4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid
- 5,5’-(1,1’-Biphenyl)-4,4’-diyldi-2,1-ethynediyl)bis-isophthalic acid
Uniqueness: What sets 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) apart from similar compounds is its specific combination of the butadiyne linkage and benzodioxole units. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in applications requiring both mechanical stability and electronic performance .
Propiedades
Número CAS |
58335-55-0 |
|---|---|
Fórmula molecular |
C18H10O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
5-[4-(1,3-benzodioxol-5-yl)buta-1,3-diynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H10O4/c1(3-13-5-7-15-17(9-13)21-11-19-15)2-4-14-6-8-16-18(10-14)22-12-20-16/h5-10H,11-12H2 |
Clave InChI |
YPUUVIDHNSZYMH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C#CC#CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


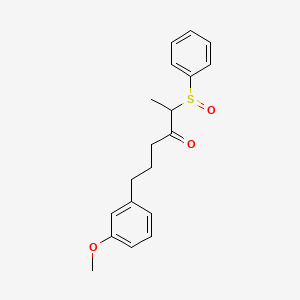
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
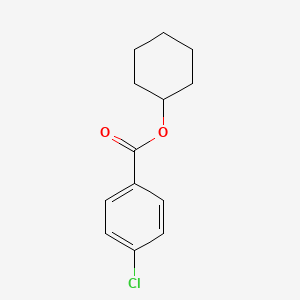
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
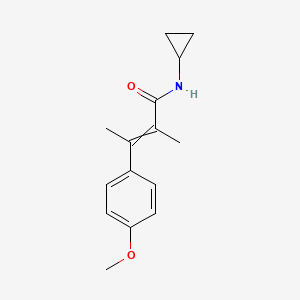
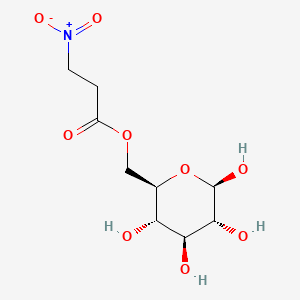
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)

